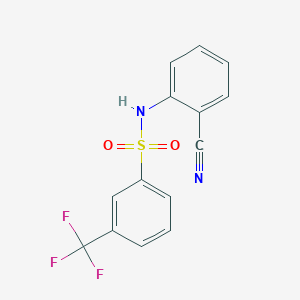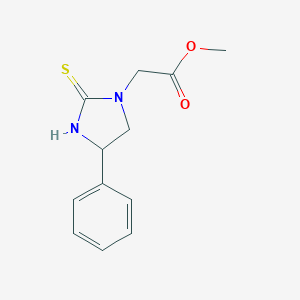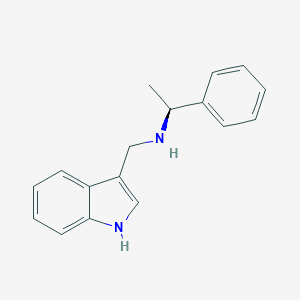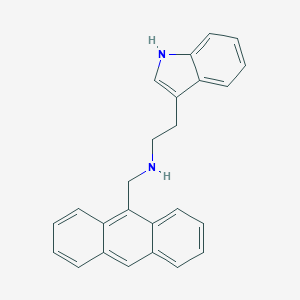
N-(2-cyanophenyl)-3-(trifluoromethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyanophenyl)-3-(trifluoromethyl)benzenesulfonamide, commonly known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. It was first synthesized in 2001 by researchers at Bayer AG, and since then, it has been extensively studied for its anti-inflammatory, anti-cancer, and anti-viral properties.
Mecanismo De Acción
The mechanism of action of BAY 11-7082 involves the inhibition of NF-κB, a transcription factor that plays a key role in the inflammatory response, cell survival, and immune function. NF-κB is activated in response to a wide range of stimuli, including pro-inflammatory cytokines, bacterial and viral infections, and oxidative stress. Once activated, NF-κB translocates to the nucleus and binds to target genes, leading to the production of pro-inflammatory cytokines, chemokines, and other mediators of inflammation.
BAY 11-7082 inhibits NF-κB activation by blocking the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. By stabilizing IκBα, BAY 11-7082 prevents the translocation of NF-κB to the nucleus and the subsequent activation of its target genes.
Biochemical and Physiological Effects:
BAY 11-7082 has a wide range of biochemical and physiological effects, depending on the context in which it is used. In the context of inflammation, it can reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In the context of cancer, it can inhibit the growth and survival of cancer cells by blocking the activation of NF-κB. In the context of viral infections, it can inhibit viral replication by blocking the activation of NF-κB.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BAY 11-7082 is its specificity for NF-κB inhibition, which makes it a useful tool for studying the role of NF-κB in various biological processes. It is also relatively easy to synthesize and has a high purity when recrystallized.
However, there are some limitations to the use of BAY 11-7082 in lab experiments. One limitation is its potential toxicity, particularly at high concentrations or with prolonged exposure. Another limitation is its relatively short half-life, which can make it difficult to maintain a consistent level of NF-κB inhibition over time.
Direcciones Futuras
There are several future directions for the study of BAY 11-7082. One direction is the development of more potent and selective inhibitors of NF-κB, which could have potential therapeutic applications in a wide range of diseases. Another direction is the investigation of the potential synergistic effects of BAY 11-7082 with other anti-inflammatory or anti-cancer agents. Finally, the potential use of BAY 11-7082 for the treatment of viral infections, particularly in combination with other antiviral agents, is an area of active research.
Métodos De Síntesis
The synthesis of BAY 11-7082 involves several steps, starting with the reaction of 2-bromoacetophenone with sodium cyanide to form 2-cyanophenylacetone. This intermediate is then reacted with trifluoromethylbenzenesulfonyl chloride in the presence of a base to yield BAY 11-7082. The overall yield of this synthesis method is around 30%, and the purity of the final product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
BAY 11-7082 has been extensively studied for its anti-inflammatory properties, particularly in the context of diseases such as rheumatoid arthritis, inflammatory bowel disease, and sepsis. It works by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. By blocking NF-κB activation, BAY 11-7082 can reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
In addition to its anti-inflammatory properties, BAY 11-7082 has also been studied for its anti-cancer effects. It has been shown to inhibit the growth of a wide range of cancer cells, including breast, prostate, and colon cancer cells. The mechanism of action in this context is thought to involve the inhibition of NF-κB, which is often overactivated in cancer cells and contributes to their survival and proliferation.
BAY 11-7082 has also been studied for its anti-viral properties, particularly in the context of viral infections such as HIV and hepatitis B and C. It has been shown to inhibit viral replication by blocking the activation of NF-κB, which is required for viral gene expression.
Propiedades
Fórmula molecular |
C14H9F3N2O2S |
|---|---|
Peso molecular |
326.3 g/mol |
Nombre IUPAC |
N-(2-cyanophenyl)-3-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H9F3N2O2S/c15-14(16,17)11-5-3-6-12(8-11)22(20,21)19-13-7-2-1-4-10(13)9-18/h1-8,19H |
Clave InChI |
IIKGPWIQIIRGSK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C#N)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
SMILES canónico |
C1=CC=C(C(=C1)C#N)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Phenyl-4-[(benzylimino)methyl]-1H-1,2,3-triazole](/img/structure/B290144.png)
![5-({2-[(4-cyano-3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]ethyl}amino)-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B290145.png)

![13,15-diphenyl-2,14,15,17-tetrazatetracyclo[8.7.0.03,8.012,16]heptadeca-1,3,5,7,9,12,16-heptaen-11-one](/img/structure/B290147.png)
![2-[[[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methylamino]methyl]-4-nitrophenol](/img/structure/B290148.png)
![N-[(7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydro-1-phenanthrenyl)methyl]-N-(1-naphthylmethyl)amine](/img/structure/B290150.png)

![ethyl 4-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B290156.png)
![3-Phenyl-5,6,7,8-tetrafluoroisoxazolo[5,4-b]quinoline](/img/structure/B290158.png)
![5,6,7,8-tetrafluoro-1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B290161.png)

![methyl 8-phenyl-8H-thieno[2,3-b]indole-2-carboxylate](/img/structure/B290164.png)
![dimethyl 7-phenyl-7H-dithieno[2,3-b:3,2-d]pyrrole-2,5-dicarboxylate](/img/structure/B290165.png)
![Dimethyl 7-[(4-methoxyphenyl)methyl]-5,9-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraene-4,10-dicarboxylate](/img/structure/B290166.png)